Product packaging for Latia luciferin(Cat. No.:CAS No. 21730-91-6)

Latia luciferin

Cat. No.: B1674541
CAS No.: 21730-91-6
M. Wt: 236.35 g/mol
InChI Key: MJURCEOLOMHLAX-ZRDIBKRKSA-N
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Description

Historical Context of Latia Bioluminescence Discovery and Initial Investigations The phenomenon of bioluminescence has fascinated observers for centuries, with early accounts dating back to ancient timesphotobiology.info. The scientific investigation into bioluminescence gained momentum in the late nineteenth century, with key experiments demonstrating the requirement of air (later identified as oxygen) for the light-emitting processphotobiology.info. Raphael Dubois's work in the late 19th century was particularly significant, involving the extraction of two components, a heat-sensitive enzyme (luciferase) and a heat-stable substrate (luciferin), which could produce light when mixedphotobiology.infonih.gov.

The bioluminescence of Latia neritoides, a small freshwater snail endemic to New Zealand streams, has been studied since at least 1880 researchgate.netoup.comoup.com. Early investigations aimed to understand the mechanism behind this unique freshwater luminescence. A significant breakthrough occurred in 1968 when Osamu Shimomura and Frank H. Johnson clarified elements of the Latia bioluminescence mechanism, including determining the structures of Latia luciferin (B1168401) and luciferase nih.govresearchgate.netoup.comoup.com. Their work provided the foundational chemical understanding of this distinct bioluminescent system researchgate.net.

Taxonomic Origin and Unique Ecological Niche of Latia neritoides Latia neritoides is a species of small, air-breathing freshwater snail or limpet belonging to the family Latiidaewikipedia.orgwikipedia.org. It is the only known freshwater mollusc that exhibits bioluminescencewikipedia.orgbioone.orgwikipedia.org. The genus Latia is the sole genus within the monotypic family Latiidae, classified within the superfamily Chilinoideawikipedia.org. This species is endemic to the North Island of New Zealand, where it inhabits clean, running streams and riverswikipedia.orgwikipedia.org.

The unique ecological niche of Latia neritoides in freshwater environments distinguishes its bioluminescence system from the more commonly studied marine or terrestrial bioluminescent organisms like fireflies or deep-sea creatures wikipedia.orgbioone.orgwikipedia.org. When disturbed, Latia neritoides is capable of secreting a bioluminescent substance, believed to be a defense mechanism against predators wikipedia.org. Theories suggest this glowing mucus might distract predators or make the predator itself more visible to its own predators wikipedia.org.

Distinctive Characteristics of the Latia Bioluminescence System The Latia bioluminescence system is notable for several distinctive characteristics. Unlike many other bioluminescent systems that involve a simple luciferin-luciferase reaction, the Latia system is more complex. It involves the oxidation of Latia luciferin, an enol formate (B1220265) derivative of an aliphatic aldehyde, catalyzed by a specific flavoprotein enzyme, Latia luciferasepnas.org. This reaction requires molecular oxygen and also involves a "purple protein" cofactorpnas.org. The overall reaction yields a ketone, formic acid (HCOOH), carbon dioxide (CO2), and lightpnas.org.

The light emitted by Latia neritoides is typically bright green, with an emission maximum around 550-560 nm researchgate.netoup.com. Interestingly, unlike the luciferin and oxyluciferin in some other bioluminescent systems (such as fireflies), neither this compound nor its oxyluciferin is fluorescent according to experimental results nih.gov. This suggests that the light emitter in the Latia system might be bound to the luciferase protein itself researchgate.netnih.gov. The specific mechanism of the excited state of this compound and the nature of the light-emitting species have not been fully determined researchgate.netoup.comoup.comresearchgate.netfrontiersin.org.

The enzyme responsible for catalyzing the oxidation of this compound is Latia-luciferin monooxygenase (demethylating), classified under EC number 1.14.14.8 ontosight.ai. This enzyme facilitates the conversion of this compound into an oxyluciferin, a process accompanied by light emission and requiring molecular oxygen as an electron acceptor ontosight.ai.

The chemical structure of this compound is (E)-2-methyl-4-(2,6,6-trimethyl-1-cyclohex-1-yl)-1-buten-1-ol formate wikipedia.orgmedkoo.comnih.gov. It is described as an apo carotenoid sesquiterpenoid consisting of a cyclohexene (B86901) ring and a butenol (B1619263) moiety with a formate group nih.govontosight.ai. The molecular formula is C15H24O2 and its molecular weight is approximately 236.35 g/mol medkoo.comnih.govcymitquimica.com. Oxidized this compound is a methyl ketone nih.gov.

Here is a data table summarizing some key characteristics of the Latia bioluminescence system:

ComponentDescriptionRole in Bioluminescence
This compound(E)-2-methyl-4-(2,6,6-trimethyl-1-cyclohex-1-yl)-1-buten-1-ol formate (C15H24O2)Substrate that is oxidized to produce light. wikipedia.orgmedkoo.comnih.govcymitquimica.com
Latia LuciferaseSpecific flavoprotein enzyme (EC 1.14.14.8)Catalyzes the oxidation of this compound. pnas.orgontosight.ai
Purple ProteinCofactorInvolved in the overall bioluminescence reaction. pnas.org
OxygenMolecular Oxygen (O2)Required reactant and electron acceptor in the oxidation of luciferin. pnas.orgontosight.ai
Light EmissionBright green lightProduced during the reaction. researchgate.netoup.com
Emission Maximum550-560 nmWavelength range of emitted light. researchgate.net
Oxidized LuciferinMethyl ketoneProduct of luciferin oxidation. pnas.orgnih.gov

Overview of Key Research Trajectories and Current Scientific Significance Research on Latia bioluminescence, initiated by pioneers like Shimomura and Johnson, has continued to explore the intricacies of its biochemical mechanismresearchgate.netoup.comoup.comresearchgate.net. Despite significant progress in identifying the key components, the precise mechanism of light emission and the nature of the actual light-emitting molecule remain areas of ongoing investigationresearchgate.netoup.comoup.comresearchgate.netnih.govfrontiersin.org. Theoretical studies have provided insights into the emission properties of this compound and oxyluciferin, supporting the experimental observation that they are not fluorescentnih.gov.

The scientific significance of studying this compound and its system lies in its uniqueness as a freshwater bioluminescent mollusc and the distinct chemistry involved, which differs from other well-characterized bioluminescence systems like those in fireflies or bacteria wikipedia.orgbioone.orgwikipedia.orgpnas.org. Understanding the diversity of bioluminescent mechanisms across different organisms contributes to a broader comprehension of biological light production and evolution researchgate.netwikipedia.org.

Furthermore, research into bioluminescent compounds and systems has implications for various fields, including biology, chemistry, and medicine ontosight.ai. Bioluminescence is widely used in scientific research and medicine, particularly in in vivo imaging and molecular imaging applications wikipedia.orgnih.govinnoserlaboratories.com. Luciferin-luciferase systems serve as valuable tools in molecular biology for reporting gene expression and in bioanalytical assays for detecting specific biomolecules ontosight.ainih.gov. The high sensitivity and low background signal of bioluminescence imaging make it suitable for monitoring biological activities in cells and live animals, with applications in areas like oncology research and drug development nih.govinnoserlaboratories.com. While firefly luciferin and luciferase are commonly used in these applications, the study of diverse luciferins like this compound can potentially lead to the development of new tools and technologies ontosight.ainih.gov.

Ongoing research trajectories include further elucidation of the molecular mechanisms of this compound and luciferase, identifying the true light emitter, and exploring potential applications of this unique system researchgate.netoup.comoup.comresearchgate.net. The distinct properties of this compound could potentially be leveraged for novel applications in biomedical research, diagnostics, or even lighting technologies ontosight.ai.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O2 B1674541 Latia luciferin CAS No. 21730-91-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21730-91-6

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

[(E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-1-enyl] formate

InChI

InChI=1S/C15H24O2/c1-12(10-17-11-16)7-8-14-13(2)6-5-9-15(14,3)4/h10-11H,5-9H2,1-4H3/b12-10+

InChI Key

MJURCEOLOMHLAX-ZRDIBKRKSA-N

SMILES

CC1=C(C(CCC1)(C)C)CCC(=COC=O)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)CC/C(=C/OC=O)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCC(=COC=O)C

Appearance

Solid powder

Other CAS No.

21730-91-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Latia luciferin

Origin of Product

United States

Molecular and Biochemical Mechanisms of Latia Bioluminescence

Elucidation of Latia Luciferin (B1168401) and Luciferase Structures

Understanding the chemical structures of the components involved is fundamental to deciphering the bioluminescence mechanism.

Early Structural Determinations of Latia Luciferin

Early research by Shimomura and Johnson in 1968 was crucial in proposing the chemical structure of this compound using specimens collected near Auckland researchgate.netresearchgate.netnih.gov. This early work laid the foundation for understanding the molecule responsible for light emission in Latia neritoides. This compound is described as a colorless, non-fluorescent, fat-soluble compound researchgate.net. Chemically, it is identified as an enol formate (B1220265) derivative of an aliphatic aldehyde nih.gov. Specifically, its systematic name is (E)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-1-en-1-yl formate qmul.ac.ukexpasy.org. The molecular formula of this compound is C15H24O2. uni.lunih.gov

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC15H24O2 uni.lunih.gov
Systematic Name(E)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-1-en-1-yl formate qmul.ac.ukexpasy.org
PubChem CID5280505 nih.govwmcloud.orgmetabolomicsworkbench.org
Molecular Weight236.17763 Da (Monoisotopic) uni.lu
XlogP (predicted)4.2 uni.lu
StateColorless, fat-soluble researchgate.net
FluorescenceNon-fluorescent researchgate.netnih.gov

Structural Characteristics and Subunit Composition of Latia Luciferase

Latia luciferase, the enzyme catalyzing the bioluminescence reaction, has also been a subject of structural investigation. It is described as a specific flavoprotein enzyme nih.gov. Early purification efforts identified a protein with a molecular mass estimated to be 173 kDa by ultracentrifugation researchgate.net. Further studies suggested that Latia luciferase might be a homo-hexameric glycoprotein (B1211001) composed of 31.6 kDa subunits researchgate.netresearchgate.net. Analysis by SDS-PAGE has also indicated a molecular mass of 31 kDa for the luciferase researchgate.net. The purified enzyme is colorless and does not exhibit maximal absorption in the visible range, suggesting that a chromophore is bound to the protein and acts as the light emitter researchgate.net.

Table 2: Characteristics of Latia Luciferase

CharacteristicDescription / ValueSource
Enzyme ClassFlavoprotein enzyme nih.gov
Estimated Molecular Mass173 kDa (ultracentrifugation) researchgate.net
Suggested CompositionHomo-hexameric glycoprotein researchgate.netresearchgate.net
Suggested Subunit Mass31.6 kDa or 31 kDa researchgate.netresearchgate.net
ColorColorless researchgate.net
Visible Light AbsorptionNo maximal absorption researchgate.net
PubChem CID46213588 (Generic Luciferase) nih.govaladdin-e.com

Note: PubChem CID 46213588 refers to a generic luciferase entry and not specifically Latia luciferase.

Identification and Role of Protein Cofactors in Latia Bioluminescence

The Latia bioluminescence system is known to involve protein cofactors. Alongside luciferase, a "purple protein" with a molecular mass of 39 kDa was identified during early purification procedures researchgate.netnih.gov. While a catalytic role was initially suggested for this purple protein, further investigations were deemed necessary to confirm this hypothesis photobiology.info. Some research indicates that the reaction between synthetic this compound and purified Latia luciferase can produce light without requiring other proteins or cofactors, suggesting that the luciferase itself contains a chromophore responsible for light emission researchgate.net. The flavin group tightly bound to the flavoprotein enzyme (luciferase) is considered to constitute the light-emitter nih.gov.

Table 3: Identified Protein Cofactor

CofactorMolecular MassSuggested RoleSource
Purple protein39 kDaPutative catalytic role researchgate.netphotobiology.info

Enzymatic Activity and Reaction Pathway of Latia-luciferin Monooxygenase

The light-emitting reaction in Latia neritoides is catalyzed by an enzyme classified as a monooxygenase.

Classification and Enzymatic Properties of Latia-luciferin Monooxygenase (EC 1.14.14.8)

Latia-luciferin monooxygenase (demethylating) is classified as an oxidoreductase, specifically under the EC number 1.14.14.8. ontosight.aiqmul.ac.uk This classification indicates that the enzyme is involved in the oxidation of paired donors, utilizing molecular oxygen ontosight.ai. The systematic name for this enzyme class is Latia-luciferin, hydrogen-donor:oxygen oxidoreductase (demethylating) ontosight.aiqmul.ac.uk. Other names in common use include luciferase (this compound) and this compound monooxygenase (demethylating) qmul.ac.ukwikipedia.org. The enzyme is a flavoprotein and has been reported to have FAD and Flavoprotein as cofactors qmul.ac.ukwikipedia.org. The reaction catalyzed involves this compound, a reduced acceptor, and oxygen, yielding oxidized this compound, carbon dioxide, formate, the acceptor, water, and light (hν) qmul.ac.ukexpasy.org.

Table 4: Latia-luciferin Monooxygenase (EC 1.14.14.8) Classification and Properties

PropertyDescription / ValueSource
EC Number1.14.14.8 ontosight.aiqmul.ac.uk
Enzyme ClassOxidoreductase ontosight.aiwikipedia.org
Systematic NameLatia-luciferin, hydrogen-donor:oxygen oxidoreductase (demethylating) ontosight.aiqmul.ac.ukwikipedia.org
Other NamesLuciferase (this compound), this compound monooxygenase (demethylating) qmul.ac.ukwikipedia.org
CofactorsFAD, Flavoprotein qmul.ac.ukwikipedia.org
CAS Registry Number62213-54-1 qmul.ac.ukexpasy.org

Catalytic Oxidation of this compound to Oxyluciferin

Table 5: Latia Bioluminescence Reaction Summary

ReactantsProductsEnzymeCofactor
This compound, O2, Reduced acceptor qmul.ac.ukOxidized this compound, CO2, Formate, H2O, LightLatia-luciferin monooxygenasePurple protein*

Note: The necessity of the purple protein for light emission has been questioned in some studies researchgate.netcambridge.org.

Investigation of Cofactor Independence for Latia Luciferase Activity

The Latia bioluminescence system is known to involve a "purple protein" cofactor in addition to luciferase and luciferin. nih.gov Early research identified this purple protein as a component necessary for the light-emitting reaction. nih.gov However, some studies suggest that the purified Latia luciferase, when combined with synthetic this compound, can produce greenish light without requiring other proteins or cofactors, implying that the luciferase itself might contain a chromophore that acts as the light emitter. researchgate.net This indicates a potential complexity in the cofactor requirement or suggests different experimental conditions might influence the observed cofactor dependence. Further investigations are needed to fully understand the role and necessity of the purple protein cofactor in the native Latia bioluminescence system.

Light Emission Characteristics and Excited State Dynamics of Latia Bioluminescence

The light produced by Latia neritoides is characterized by a distinct spectral profile, and understanding the excited state dynamics is key to unraveling the mechanism of light emission.

Bioluminescence Spectral Properties and Emission Maxima

Latia bioluminescence in vivo is described as bright green. researchgate.netresearchgate.netresearchgate.net In vitro experiments with synthetic this compound and purified luciferase have shown a greenish light emission with a maximum emission wavelength (λmax) around 536 nm. pnas.orgresearchgate.net This spectral property is consistent with the observed natural bioluminescence color. researchgate.net The emission maximum of 536 nm is notable when compared to the emission maxima of other bioluminescent systems, such as those based on coelenterazine (B1669285) (typically 450-500 nm) or firefly luciferin (550-560 nm for yellow-green light). researchgate.netoceanopticsbook.infoscispace.com

Interactive Data Table: Bioluminescence Emission Maxima

Organism/SystemLuciferin TypeTypical Emission Maxima (nm)
Latia neritoidesThis compound~536
DinoflagellatesTetrapyrrole475–483
Cnidarians (e.g., Aequorea, Renilla)Coelenterazine450–500 nih.govscispace.com
FireflyFirefly luciferin550–640 scispace.com
BacteriaFMNH₂, Aldehyde495–500
Cypridina (Ostracod)Cypridina luciferin~465 pnas.org

Theoretical and Experimental Investigations of Excited State Mechanism

Despite significant research, the precise mechanism of the excited state formation and the identity of the light emitter in Latia bioluminescence remain unclear. researchgate.netnih.gov Theoretical and experimental investigations have been conducted to gain insight into this process. Theoretical studies, including those employing computational methods, have explored the potential energy surfaces and electronic structures of this compound and related molecules to understand how the chemical reaction leads to an electronically excited state capable of light emission. nih.govacs.org Experimental approaches, such as spectroscopic analysis, aim to identify the species responsible for emitting the observed greenish light. researchgate.netresearchgate.net While the light-emitting system is considered unique, the exact molecular events leading to the excited state and subsequent photon emission are still active areas of research. researchgate.netnih.gov

Non-Fluorescent Nature of this compound and Oxyluciferin

A distinctive characteristic of the Latia bioluminescence system is the reported non-fluorescent nature of both this compound and its oxidized product, oxyluciferin. researchgate.netresearchgate.netnih.gov This is in contrast to many other bioluminescent systems where the oxidized luciferin (oxyluciferin) is often the light-emitting species and exhibits fluorescence. researchgate.netiupac.org The lack of fluorescence from this compound and oxyluciferin has complicated the identification of the actual light emitter and suggests that the excited state dynamics in Latia might involve a different mechanism or a protein-bound chromophore as the source of light. pnas.orgresearchgate.net Theoretical calculations have provided evidence supporting the lack of fluorescence in this compound and oxyluciferin. nih.gov

Identification of the Bioluminophore (Light Emitter)

The bioluminescence system of the freshwater limpet Latia neritoides, the only known freshwater bioluminescent mollusc, involves a unique set of components, including a luciferin, a luciferase, and a "purple protein". oup.comresearchgate.netphotobiology.infoyu.edu Early research aimed to identify the chemical nature of the light-emitting molecule, the bioluminophore. The structure of this compound was first proposed by Shimomura and Johnson in 1968, based on specimens collected in New Zealand. frontiersin.orgresearchgate.netacs.orgnio.res.in Their work, and subsequent studies, clarified the key elements involved in the luminescence reaction. oup.comresearchgate.net

This compound was identified as an enol formate derivative of an aliphatic aldehyde. Chemically, it is described as (E)-2-methyl-4-(2,6,6-trimethyl-1-cyclohex-1-yl)-1-buten-1-ol formate. frontiersin.orgwikipedia.org This molecule is an apocarotenoid sesquiterpenoid featuring a cyclohexene (B86901) ring substituted with methyl groups and a (1E)-1-(formyloxy)-2-methylbut-1-en-4-yl group. nih.gov

The determination of the structure involved detailed chemical analysis of the isolated compound. Researchers utilized techniques such as ultraviolet absorption, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry to elucidate the molecular structure. acs.org The proposed chemical formula for this compound is C₁₅H₂₄O₂. nih.govcymitquimica.comnih.govuni.lu

Despite the identification of the luciferin structure and the components of the system, the exact mechanism leading to the excited state of the luciferin and the identity of the emitter have been noted as areas requiring further clarification in subsequent research. oup.comresearchgate.netresearchgate.net

Here is a summary of key chemical properties of this compound:

PropertyValueSource
Molecular FormulaC₁₅H₂₄O₂ nih.govcymitquimica.comnih.govuni.lu
Molecular Weight236.35 g/mol nih.govcymitquimica.comnih.gov
IUPAC Name[(E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-1-enyl] formate nih.govuni.lu
InChI KeyMJURCEOLOMHLAX-ZRDIBKRKSA-N nih.govcymitquimica.comnih.govuni.luwmcloud.org
PubChem CID5280505 nih.govuni.luwmcloud.orgnih.govnih.govmetabolomicsworkbench.org

Biosynthesis and Metabolic Pathways of Latia Luciferin

Challenges in Elucidating Latia Luciferin (B1168401) Biosynthesis Pathways

Significant challenges exist in fully detailing the biosynthetic pathway of Latia luciferin. One primary challenge is the difficulty in studying the metabolic processes within Latia neritoides. Research into luciferin biosynthesis often involves the use of isotope-labeled precursors and subsequent analysis of their incorporation into the luciferin molecule plos.orgresearchgate.net. Such studies require efficient methods for administering labeled compounds to the organism and isolating sufficient quantities of the luciferin and potential intermediates for analysis. The unique chemical structure of this compound, an enol formate (B1220265) derivative of an aliphatic aldehyde with a cyclohexene (B86901) ring, suggests a potentially complex biosynthetic route that may not share common intermediates with more widely studied luciferins like firefly luciferin or coelenterazine (B1669285) frontiersin.orguni.lunih.gov.

Proposed Biosynthetic Precursors and Enzymes Involved in De Novo Synthesis

While the complete de novo synthesis pathway for this compound has not been definitively established, its chemical structure provides some clues regarding potential precursors. The presence of the trimethylcyclohexene ring suggests a possible origin from terpenoid or carotenoid metabolic pathways nih.govebi.ac.uk. Carotenoids are synthesized from isoprene (B109036) units, and the cyclohexene ring structure is reminiscent of the beta-ionone (B89335) ring found in many carotenoids. However, specific precursors and the enzymatic steps involved in forming the unique enol formate moiety and attaching it to the cyclohexene structure are still largely unknown.

The enzyme involved in the bioluminescence reaction, this compound monooxygenase (demethylating), is a flavoprotein, utilizing FAD as a cofactor wikipedia.org. While this enzyme catalyzes the light-emitting oxidation of luciferin, the enzymes responsible for the upstream biosynthetic steps leading to the formation of this compound itself have not been identified or characterized frontiersin.org.

Comparison with Biosynthetic Pathways of Other Known Luciferins

The biosynthetic pathway of this compound appears to be distinctly different from those of other well-characterized luciferins, reflecting the chemical diversity of these light-emitting molecules across different organisms frontiersin.orgwikipedia.orgnih.gov.

Firefly Luciferin: Firefly luciferin is a benzothiazole (B30560) derivative synthesized from cysteine and p-benzoquinone or 1,4-hydroquinone plos.orgplos.orgrsc.orgnih.gov. Isotope labeling studies have provided significant insights into this pathway, identifying L-cysteine and a benzoquinone/hydroquinone as key precursors plos.org. The biosynthesis involves the decarboxylation of cysteine and the formation of the benzothiazole ring structure plos.orgplos.org.

Coelenterazine: Coelenterazine is an imidazopyrazinone luciferin found in numerous marine organisms. Its biosynthesis has been shown in some organisms, like the copepod Metridia pacifica and ctenophores, to originate from the amino acids L-phenylalanine and L-tyrosine wikipedia.orgplos.orgnih.govnih.gov. The proposed pathway involves the cyclization of a tripeptide precursor frontiersin.orgplos.orgnih.gov.

Cypridina Luciferin (Vargulin): Similar to coelenterazine, Cypridina luciferin, found in ostracods, is an imidazopyrazinone derived from amino acid precursors. Feeding studies have indicated that L-tryptophan, L-arginine, and L-isoleucine are incorporated into Cypridina luciferin frontiersin.orgresearchgate.networldscientific.commdpi.comwikipedia.org. The biosynthesis is thought to involve the cyclization of these amino acids or their derivatives frontiersin.orgrsc.org.

In contrast to these pathways which utilize amino acids or simple aromatic precursors, the likely involvement of terpenoid or carotenoid-related precursors in this compound biosynthesis highlights its unique biochemical origin nih.govebi.ac.uk. This suggests independent evolutionary origins for the different types of luciferins and their associated biosynthetic machinery frontiersin.orgwikipedia.orgnih.govfrontiersin.org.

Compound NamePubChem CIDProposed Biosynthetic PrecursorsOrganism Examples
This compound5280505Putative terpenoid/carotenoid-related precursorsLatia neritoides
Firefly luciferin5280450L-Cysteine, p-Benzoquinone/1,4-hydroquinoneFireflies (Lampyridae)
Coelenterazine160210L-Phenylalanine, L-TyrosineCopepods (Metridia pacifica), Ctenophores
Cypridina luciferin135398684L-Tryptophan, L-Arginine, L-IsoleucineOstracods (Vargula hilgendorfii)
Oxidized this compound18015- (Product of this compound oxidation)Latia neritoides

Note: The biosynthetic pathway for this compound is still under investigation, and the listed precursors are proposed based on structural analysis.

Synthetic Chemistry and Analogue Development of Latia Luciferin

Design and Synthesis of Novel Latia Luciferin (B1168401) Analogues

The design and synthesis of novel Latia luciferin analogues are driven by the desire to understand the structural requirements for bioluminescence and to potentially create probes with altered or improved properties uec.ac.jpnii.ac.jp. Studies have focused on modifying different parts of the this compound molecule to investigate their impact on the bioluminescent reaction uec.ac.jpnii.ac.jp.

One area of investigation involves modifications to the enol ester moiety. Analogues with enol acetate (B1210297) and benzoate (B1203000) groups instead of the natural formate (B1220265) have been synthesized and tested for activity uec.ac.jpnii.ac.jp. Another approach has been the replacement of the 2,6,6-trimethylcyclohexene ring with other groups, such as methyl-substituted phenyl rings uec.ac.jp.

The synthesis of these analogues allows researchers to systematically explore how changes in specific functional groups or structural features affect the interaction with the Latia luciferase enzyme and the resulting light emission uec.ac.jpnii.ac.jp.

Structure-Activity Relationship Studies of Synthetic this compound Analogues

Structure-activity relationship (SAR) studies of synthetic this compound analogues aim to correlate specific chemical structures with their observed bioluminescent properties, such as activity, emission spectra, and light output nii.ac.jpresearchgate.net. These studies provide insights into the molecular recognition between luciferin and luciferase and the mechanism of the bioluminescence reaction.

Influence of Chemical Modifications on Bioluminescence Activity

Chemical modifications to this compound analogues have demonstrated a significant influence on their bioluminescence activity nii.ac.jpresearchgate.net. Studies using a series of analogues have suggested that the Latia luciferase enzyme strictly recognizes the 2,6,6-trimethylcyclohexene ring moiety in the luciferin structure nii.ac.jp. However, some analogues with modified structures, such as the enol acetate and benzoate analogues, still exhibit luciferin activity, indicating that the formate moiety is not absolutely essential for the bioluminescence reaction nii.ac.jp. The rate of light production can be affected by these modifications, with delayed light production observed for the enol acetate and benzoate analogues, suggesting that the hydrolysis of the enol ester might be a rate-determining step nii.ac.jp.

Replacement of the trimethylcyclohexene ring with methyl-substituted phenyl groups has also been explored, and some of these analogues have shown bioluminescence activity uec.ac.jp. This indicates that while the cyclohexene (B86901) ring is important, certain other hydrophobic groups can also be accommodated by the luciferase active site. The position and number of methyl groups on the phenyl ring appear to be important for substrate recognition researchgate.net.

Effects of Structural Changes on Emission Spectra and Light Output

Theoretical studies on this compound and its analogues have investigated the emission properties, suggesting that the electron-withdrawing or electron-donating ability of substituted groups can affect fluorescence, which is related to the light emission in bioluminescence nih.gov. Although neither this compound nor its oxyluciferin are fluorescent, understanding the electronic properties of analogues is crucial for potentially tuning the emission wavelength nih.gov.

Comparative Analysis of Latia Bioluminescence System with Other Bioluminescent Systems

Distinctions from Other Luciferin-Luciferase Systems

Bioluminescent systems generally involve the oxidation of a small molecule substrate, a luciferin (B1168401), catalyzed by an enzyme, a luciferase, to produce light. While this fundamental principle is shared, the specific chemical structures of luciferins and the characteristics of luciferases vary significantly among different organisms. apologeticspress.orgbritannica.com

Comparative Enzymology: Latia Luciferase vs. Other Luciferases (e.g., Firefly, Bacterial)

Latia luciferase is a specific flavoprotein enzyme with a tightly bound flavin group that acts as the light-emitter. nih.gov This is distinct from the mechanisms employed by other luciferases. For instance, firefly luciferase (from species like Photinus pyralis) requires adenosine (B11128) triphosphate (ATP) and magnesium ions in addition to oxygen and firefly luciferin for light emission. britannica.comwikipedia.org The reaction catalyzed by firefly luciferase involves the formation of a luciferyl adenylate complex. britannica.com Bacterial bioluminescence, found in organisms like Vibrio fischeri, utilizes a two-component luciferin system consisting of flavin mononucleotide and a long-chain fatty aldehyde, catalyzed by bacterial luciferase. nih.govwikipedia.org The bacterial luciferase is a heterodimer composed of two polypeptide chains. frontiersin.org

The size and structure of luciferase enzymes also vary considerably across species. idtdna.com For example, firefly luciferase is approximately 61 kDa, while Renilla luciferase is around 36 kDa, and NanoLuc® luciferase is 19 kDa. promega.com.aupromega.com These structural differences contribute to variations in catalytic mechanisms and substrate interactions. The Latia luciferase, being a flavoprotein, represents a distinct enzymatic class compared to the luciferases found in fireflies and bacteria.

Substrate Specificity and Cross-Reactivity of Latia Luciferin with Heterologous Enzymes

This compound, chemically identified as (E)-2-methyl-4-(2,6,6-trimethyl-1-cyclohex-1-yl)-1-buten-1-ol formate (B1220265), is an enol formate derivative of an aliphatic aldehyde. nih.govwikipedia.org Its unique chemical structure, consisting of a butenol (B1619263) moiety linked to a cyclohexene (B86901) ring, is crucial for its function in the Latia system. ontosight.ai

Substrate specificity is a key characteristic of most luciferin-luciferase systems; generally, luciferins and luciferases are specific to their organism of origin and are not interchangeable between distantly related groups. apologeticspress.orgbritannica.com The Latia system involves the oxidation of this compound by two molecules of O2 in the presence of Latia luciferase and a "purple protein" cofactor, yielding a ketone, formic acid, carbon dioxide, and light. nih.gov

While some luciferins, such as coelenterazine (B1669285), are found in a wide variety of phylogenetically distant organisms, suggesting uptake through diet, this compound is primarily associated with Latia neritoides. frontiersin.orgoup.com Cross-reactivity studies between this compound and heterologous luciferases (from fireflies, bacteria, or other systems) are limited, but the distinct chemical structure of this compound and the unique flavoprotein nature of Latia luciferase suggest a high degree of specificity within the Latia system. In contrast, firefly luciferin can cross-react with related enzymes from non-luminous species, and some reporter assays utilize specific luciferase-luciferin pairs that exhibit no substrate cross-reactivity, such as firefly luciferase with D-luciferin and NanoLuc luciferase with furimazine. wikipedia.orgpromega.com

Evolutionary Origins and Convergent Evolution of Bioluminescence Mechanisms

Bioluminescence is a striking example of convergent evolution, having originated independently numerous times across the tree of life. frontiersin.orgrug.nlnih.govresearchgate.netfrontiersin.orgnih.gov Estimates suggest at least 94 independent origins of bioluminescence. nih.govresearchgate.netnsf.gov This widespread occurrence in diverse taxa, including bacteria, fungi, invertebrates, and vertebrates, indicates that the ability to produce light has evolved through different evolutionary pathways and molecular mechanisms. wikipedia.orgfrontiersin.orgfrontiersin.org

The evolution of bioluminescent proteins, including luciferases and photoproteins, often involves the co-option of ancestral non-luminescent genes. frontiersin.org While some phylogenetically distant organisms may utilize homologous enzymes, the majority of known bioluminescent proteins exhibit wide molecular diversity and are not homologous across distantly related taxa, supporting the concept of convergent evolution. frontiersin.orgnsf.gov

The chemical diversity of luciferins also points to multiple independent origins. wikipedia.orgfrontiersin.org Different luciferin types, such as firefly luciferin (a benzothiazole (B30560) derivative), bacterial luciferin (a reduced flavin mononucleotide and a fatty aldehyde), coelenterazine (an imidazopyrazinone), and dinoflagellate luciferin (a chlorophyll (B73375) derivative), have evolved from unrelated biochemical pathways. wikipedia.orgfrontiersin.org The distinct structure of this compound further supports the notion of independent evolutionary origins for different bioluminescent systems.

Studies on the evolutionary history of specific luciferin-luciferase systems, such as those using coelenterazine, also reveal complex patterns of convergent and parallel evolution, with different lineages arriving at similar light-emitting capabilities through varied genetic and biochemical routes. oup.comrug.nl

Diversity of Luciferins and Luciferases Across Taxa and Phylogenetic Implications

The diversity of luciferins and luciferases is vast, reflecting the numerous independent evolutionary events that have given rise to bioluminescence. At least 11 different luciferin molecules have been identified so far, and there are at least 12 distinct types of bioluminescent proteins (luciferases and photoproteins). frontiersin.org

The distribution of specific luciferin-luciferase systems across taxa provides insights into phylogenetic relationships and evolutionary history. While some luciferin types, like coelenterazine, are broadly distributed across multiple phyla, others, like this compound, appear to be restricted to specific lineages. frontiersin.orgoup.com

The lack of homology among many luciferases from distantly related organisms that use different luciferins underscores the convergent nature of these enzymes. frontiersin.orgnsf.gov Even among organisms that utilize the same luciferin, the luciferases may be non-homologous, highlighting the diversity of enzymatic solutions for catalyzing the light-emitting reaction. oup.com

Phylogenetic studies of luciferases can help trace the evolutionary history of bioluminescence within specific lineages and reveal instances of gene duplication, divergence, and horizontal gene transfer that may have contributed to the evolution of light emission.

Table 1 provides a summary of some well-studied luciferins and the organisms in which they are found.

Luciferin TypeChemical Structure ClassExample OrganismsPubChem CID (Example)
This compoundEnol formate derivativeLatia neritoides (freshwater limpet)5280505 nih.govnih.govuni.lu
Firefly luciferinBenzothiazole derivativeFireflies (Lampyridae)92934 nih.govnih.gov
Bacterial luciferinReduced flavin mononucleotide + fatty aldehydeBioluminescent bacteria (Vibrio fischeri)-
CoelenterazineImidazopyrazinoneJellyfish, crustaceans, fish, Renilla (sea pansy)2830 wikidata.org, 135445694 nih.gov
Dinoflagellate luciferinTetrapyrrole (chlorophyll derivative)Dinoflagellates-
Vargulin (Cypridina luciferin)ImidazopyrazinoneVargula hilgendorfii (ostracod)1132 bidd.group

Mechanisms of Luciferin Storage and Regulation in Bioluminescent Organisms

Bioluminescent organisms have evolved various mechanisms to store luciferins and regulate the light-emitting reaction, allowing for control over the timing and intensity of light emission.

In some systems, luciferin is stored in an inactive precursor form, a "pro-luciferin," which is converted to the active form when needed. vliz.be For example, in the sea pansy Renilla, coelenterazine can be stored as a sulfated derivative. frontiersin.orgfrontiersin.org This sulfated form is inactive and requires enzymatic desulfation to become reactive with luciferase.

Another common mechanism involves the sequestration of luciferin by specific binding proteins. vliz.bemdpi.com These luciferin-binding proteins (LBPs) bind to the luciferin, preventing its premature oxidation by luciferase. Light emission is then triggered by a signal that causes the release of luciferin from the LBP, making it available to the luciferase. In dinoflagellates, luciferin is stored within organelles called scintillons, bound to a luciferin-binding protein, and light emission is triggered by a pH change. vliz.bemdpi.com In some coelenterates, like Renilla, the release of luciferin is triggered by calcium ions. vliz.be

In Latia neritoides, while the specific storage and regulation mechanisms for this compound are not as extensively documented as in some other systems, the presence of a "purple protein" cofactor involved in the bioluminescence reaction suggests a more complex regulatory system than a simple enzyme-substrate interaction. nih.gov Further research is needed to fully elucidate how this compound is stored and how its reaction with luciferase is regulated in vivo.

Some organisms store luciferin and luciferase in separate glands and mix them when light is needed, as seen in the ostracod Vargula. vliz.be This spatial separation provides a simple yet effective mechanism for controlling light emission.

The diversity in storage and regulation mechanisms highlights the independent evolution of strategies to control bioluminescence in different lineages.

Advanced Research Methodologies in Latia Luciferin Studies

Spectroscopic and Photophysical Techniques for Bioluminescence Characterization

Spectroscopic and photophysical techniques are fundamental in characterizing the light emission properties of the Latia bioluminescence system and its components. These methods provide insights into the nature of the light emitter and the energy transitions involved. Bioluminescence spectra are typically measured using sensitive instruments such as spectrofluorometers equipped with specialized attachments. researchgate.netresearchgate.net For instance, an AB1850 spectrofluorometer with a back-illumination-type attachment has been used to collect bioluminescent spectra. researchgate.netresearchgate.net The emission spectrum of Latia bioluminescence is characterized by a bright green light, with a maximum emission wavelength reported around 536 nm. researchgate.netpnas.orgrsc.org

Fluorescence spectroscopy is also employed to study the properties of purified Latia luciferase and other potential components. pnas.org Studies have investigated the absorption and fluorescence spectra of Latia luciferin (B1168401) and its analogues, as well as oxyluciferin, the oxidized product. researchgate.netnih.gov These investigations have provided evidence that neither Latia luciferin nor its oxyluciferin are fluorescent, which is a notable difference compared to many other bioluminescence systems. researchgate.netnih.gov This suggests that the light-emitting molecule or complex in Latia bioluminescence is likely associated with the luciferase or another component, possibly a protein-bound chromophore like flavin, which has been suggested as the putative emitter. pnas.orgphotobiology.info

Early studies utilized techniques such as ultraviolet absorption, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry to determine the chemical structure of this compound. acs.org These methods were crucial in proposing the correct molecular structure of this unique enol formate (B1220265) derivative. acs.orgnih.gov

Biochemical and Proteomic Approaches for Latia Luciferase Characterization

Biochemical and proteomic approaches are essential for the isolation, purification, and characterization of Latia luciferase and other protein components involved in the bioluminescence reaction. The Latia bioluminescence system requires luciferin, luciferase, molecular oxygen, and an aldehyde. nih.govnih.gov A purple protein cofactor is also involved, and a catalytic role has been suggested for it, although further investigation is needed. photobiology.infonih.gov

Purification of Latia luciferase typically involves various chromatographic techniques. Early methods included steps like ammonium (B1175870) sulfate (B86663) fractionation, gel filtration chromatography (e.g., HiPrep Sephacryl S-200, Superdex 200), affinity chromatography (e.g., HiTrap Con A), and ion-exchange chromatography (e.g., Mono Q). researchgate.net Analysis of the purified enzyme is commonly performed using techniques such as SDS-PAGE to determine its purity and molecular weight. researchgate.netresearchgate.net Latia luciferase is a relatively large enzyme, reported to be around 178 kDa. photobiology.info

Enzymatic assays are performed to measure the activity of purified luciferase and to quantify luciferin. These assays often involve mixing the components of the bioluminescence system (luciferin, luciferase, oxygen, and aldehyde) under controlled conditions and measuring the light output using a luminometer or a light-integrating apparatus. acs.org The kinetics of the bioluminescence reaction with synthetic this compound and its analogues have been studied to understand the enzymatic mechanism and substrate specificity. researchgate.net These studies have indicated that Latia luciferase possesses esterase activity, which is involved in generating a reactive intermediate from the enol ester luciferin. researchgate.net

Proteomic studies, although not detailed in the provided snippets specifically for identifying all components of the Latia system, are generally used in bioluminescence research to identify and characterize the proteins involved in light production, including luciferases and associated factors. mdpi.com

Computational Chemistry and Molecular Modeling for Mechanism Elucidation

Computational chemistry and molecular modeling play a crucial role in complementing experimental studies to understand the structure, properties, and reaction mechanism of this compound and its interaction with luciferase. These methods allow researchers to investigate the electronic structure of luciferin and intermediates, calculate spectral properties, and model the enzymatic reaction at an atomic level.

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are computational methods used to study the geometrical and electronic structures and to calculate the absorption and fluorescence spectra of this compound, its analogues, and oxyluciferin. rsc.orgresearchgate.netnih.gov These calculations have supported experimental findings regarding the lack of fluorescence in this compound and oxyluciferin and have helped to shed light on the potential bioluminescence mechanism. researchgate.netnih.gov

More advanced techniques, such as combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods, are employed to model the enzymatic reaction within the protein environment. mdpi.comnih.govresearchgate.netresearchgate.net While specific QM/MM studies on the entire Latia reaction mechanism are not extensively detailed in the provided snippets, this approach is widely used in bioluminescence research, including studies on firefly and bacterial luciferases, to understand the complex chemical transformations catalyzed by the enzyme. mdpi.comnih.govresearchgate.netchemrxiv.org QM/MM simulations can provide insights into reaction pathways, transition states, and the role of specific amino acid residues in catalysis, offering a detailed picture of how the luciferase interacts with luciferin and other substrates to produce light. mdpi.comnih.govchemrxiv.org

Computational studies can also explore how modifications to the luciferin structure affect its electronic properties and potential light emission, guiding the design of synthetic luciferin analogues. researchgate.net

Ecological and Biological Significance of Latia Bioluminescence

Role in Predator Deterrence and Defense Mechanisms through Luminescent Mucus Secretion

Latia neritoides employs its bioluminescence primarily as a defense mechanism against predators wikipedia.orgresearchgate.net. When disturbed or attacked, the snail secretes a sticky, glowing mucus wikipedia.orgresearchgate.net. This sudden emission of greenish light and the sticky nature of the mucus are thought to repel and confuse potential predators researchgate.net. One hypothesis suggests that the predator may be startled by the sudden light or become distracted by the glowing mucus, chasing the light instead of the snail wikipedia.org. Another theory proposes that the mucus adheres to the predator, making it more conspicuous to its own predators, particularly in low-light conditions or during the night wikipedia.orgresearchgate.net. The luminescent mucus is produced from mucous and granular cells located on the head, anterior tentacles, lateral surfaces of the foot, and the free surface of the mantle photobiology.info. This defense system is considered unique to Latia neritoides researchgate.net.

Adaptive Significance of Bioluminescence in Freshwater Environments

The presence of bioluminescence in Latia neritoides is particularly notable because bioluminescence is rare in freshwater environments compared to marine habitats wikipedia.orgoup.com. Latia neritoides is the only known freshwater mollusc to exhibit this trait guinnessworldrecords.comwikipedia.org. This suggests an adaptive significance for bioluminescence in the specific freshwater streams and rivers of New Zealand's North Island where Latia neritoides is found guinnessworldrecords.comodt.co.nz. The greenish light emitted by Latia is also noteworthy, as green is the predominant bioluminescence color in terrestrial environments, while blue light is more common in marine settings, corresponding to the wavelengths that transmit best in these different environments oup.com. The evolution of a bioluminescent system in a freshwater organism like Latia may be linked to the specific selective pressures present in its habitat. One hypothesis regarding the origin of Latia's bioluminescence suggests that its luciferin (B1168401), which is similar to vitamin A, could have been derived from an antioxidative defense mechanism biologists.com.

Future Research Directions and Potential Applications in Latia Luciferin Research

Addressing Unresolved Questions in Latia Bioluminescence Mechanism

The bioluminescence of Latia neritoides is known to involve four key components: Latia luciferin (B1168401) (the substrate), Latia luciferase (a flavoprotein enzyme), a purple protein cofactor, and molecular oxygen. nih.govnih.gov However, the precise chemical choreography of the light-emitting reaction is still not fully resolved, presenting several key questions for future investigation. researchgate.netresearchgate.net

One of the central mysteries is the exact role of the "purple protein." nih.govnih.gov While it is established as a necessary cofactor, its specific function in the catalytic cycle is unclear. researchgate.net Some studies suggest it may not be essential but could influence the reaction. researchgate.net Further research is needed to determine if it acts as an energy transfer agent, a stabilizer for reaction intermediates, or has another, as-yet-unidentified role.

Additionally, the identity of the light-emitting molecule, or bioluminophore, remains a subject of investigation. nih.gov In many bioluminescent systems, the oxidized luciferin (oxyluciferin) is the emitter. However, in the Latia system, neither the luciferin nor its presumed oxyluciferin are fluorescent on their own. nih.gov This has led to the hypothesis that the excited energy is transferred to a chromophore bound to the luciferase enzyme itself, which then emits the characteristic green light. researchgate.netresearchgate.net Identifying this chromophore and detailing the energy transfer mechanism is a critical unresolved aspect. researchgate.net Elucidating these fundamental processes could reveal novel biochemical principles. nih.gov

Table 1: Core Components of the Latia Bioluminescence System and Unresolved Questions

Component Known Function Key Unresolved Questions
Latia Luciferin Substrate for the luciferase enzyme. britannica.com The precise mechanism of its excited state and energy transfer. researchgate.net
Latia Luciferase A 173 kDa flavoprotein enzyme that catalyzes the oxidation of luciferin. researchgate.net The identity of the bound chromophore that acts as the light emitter. researchgate.netresearchgate.net
Purple Protein A 39 kDa cofactor required for the reaction. researchgate.net Its specific mechanistic role in the light-emitting pathway. nih.govresearchgate.net

| Molecular Oxygen | Oxidizing agent for the luciferin. nih.govbritannica.com | The exact stoichiometry and steps of oxygen involvement. nih.gov |

Novel Applications in Biomedical Research and Diagnostics

The unique biochemistry of the this compound-luciferase system makes it a promising candidate for development into novel tools for biomedical research and diagnostics. A significant area of potential is in the creation of orthogonal bioluminescent systems. nih.govd-nb.info Most current in vivo imaging relies on the firefly luciferin-luciferase pair. wikipedia.org Because the Latia system utilizes a chemically distinct luciferin and luciferase, it could be used simultaneously with the firefly system to track two different biological events in the same organism without cross-reactivity. nih.govescholarship.org This capability would be invaluable for complex studies, such as monitoring both cancer cell proliferation and the response of immune cells in real-time. nih.govnih.gov

Furthermore, the high sensitivity of bioluminescent reactions makes them ideal for developing diagnostic assays. nih.govmdpi.com The Latia system could be engineered to detect specific disease biomarkers. For instance, the luciferase enzyme could be linked to an antibody that targets a cancer-specific protein. The presence of the target would then trigger a light-emitting reaction upon the addition of this compound, providing a highly sensitive and quantifiable diagnostic signal. journalagent.comlumitex.com

Development of this compound-Based Biosensors and Imaging Probes

Building on its potential for diagnostics, the Latia system is a prime candidate for the development of sophisticated biosensors and imaging probes. researchgate.netnih.gov A key strategy in biosensor design is the "caging" of luciferin, where the molecule is chemically modified with a protective group. nih.govrsc.org This caged luciferin is inactive until the protective group is removed by a specific target, such as an enzyme associated with a particular disease state. nih.gov

Applying this strategy, researchers could design caged Latia luciferins that are, for example, specifically "unlocked" by enzymes overexpressed in tumor environments or during bacterial infection. nih.gov This would create highly specific probes that only generate light in the presence of the target, enabling precise spatial and temporal imaging of cellular activity in vivo. nih.govnih.gov The development of such activity-based probes would allow for the direct visualization of disease processes at the molecular level, offering powerful new tools for both fundamental research and clinical diagnostics. researchgate.net

Table 2: Potential Applications of Engineered Latia Bioluminescence Systems

Application Area Proposed Approach Potential Advantage
Multiplexed In Vivo Imaging Use Latia system alongside the firefly system. Enables simultaneous monitoring of two distinct cellular or molecular events without signal interference. nih.govnih.gov
High-Sensitivity Diagnostics Engineer luciferase to link to disease-specific antibodies or proteins. Allows for the detection of low-abundance biomarkers with a clear light-based signal. nih.govlumitex.com
Activity-Based Biosensing Develop "caged" this compound probes activated by specific enzymes. Provides real-time, localized imaging of specific biological activities (e.g., disease progression). nih.govnih.gov

| Drug Discovery | Use as a reporter system in high-throughput screening assays. | Offers a rapid and sensitive method to screen the effects of potential drug candidates on specific biological pathways. nih.govrsc.org |

Exploration of System Components for Biotechnology and Bioengineering Applications

The individual components of the Latia bioluminescent system possess properties that could be harnessed for a range of biotechnology and bioengineering applications beyond imaging and sensing. nih.govrsc.org Enzymes with unique catalytic activities are highly sought after in industrial processes. The Latia luciferase, as a flavoprotein with esterase activity, could potentially be engineered to perform specific biocatalytic transformations. researchgate.net Protein engineering efforts could enhance its stability and modify its substrate specificity for use in green chemistry applications. ucl.ac.uk

Moreover, there is growing interest in creating novel biomaterials and self-illuminating systems. nih.gov The genetic sequences encoding the Latia luciferase and other components could be incorporated into synthetic biology circuits. rsc.org This could lead to the development of engineered organisms, such as bacteria or yeast, that produce light under specific conditions, acting as self-reporting environmental sensors for pollutants or pathogens. mdpi.commdpi.com The unique properties of the purple protein could also be explored for applications in bioelectronics or as a functional component in engineered protein-based materials. researchgate.net

Q & A

Basic Research Questions

Q. How can Latia luciferin be distinguished from its oxidized forms (e.g., β-ionone derivatives) in experimental settings?

  • Methodological Answer : Use chromatographic techniques (HPLC or TLC) with standards of β-ionone and dihydro-β-ionone for comparison. Spectral analysis (UV-Vis or fluorescence spectroscopy) is critical, as oxidized forms like β-ionone lack fluorescence, unlike luciferin intermediates . Stability tests under controlled oxygen levels can further differentiate luciferin from its oxidized byproducts .

Q. What experimental designs confirm the luciferin-luciferase reaction in Latia?

  • Methodological Answer :

Heat Denaturation : Incubate luciferase at 70°C to denature the enzyme, then mix with luciferin to observe light emission (indicative of luciferin’s oxidation) .

Ether Inhibition Test : Add ether to cold luciferin solutions to rule out non-enzymatic luminescence; absence of light confirms luciferase dependency .

Kinetic Assays : Monitor luminescence intensity over time using a luminometer, correlating enzyme concentration with reaction rates .

Q. How is the stability of Latia luciferin assessed under varying pH and temperature conditions?

  • Methodological Answer :

  • Temperature Stability : Store luciferin at 2–8°C for long-term preservation. Conduct short-term stability tests at 25°C, 37°C, and 50°C, measuring luminescence decay rates .
  • pH Sensitivity : Prepare buffered solutions (pH 4–9) and incubate luciferin for 24 hours. Quantify active luciferin via luminescence assays post-incubation .

Advanced Research Questions

Q. What techniques resolve contradictions in reported enzymatic activity of Latia luciferase across studies?

  • Methodological Answer :

  • Standardized Protocols : Replicate experiments using identical conditions (e.g., 22°C, 12:12 LD cycle) and luciferin concentrations (e.g., 5–25 µg) to minimize variability .
  • Inhibitor Screening : Test for endogenous inhibitors (e.g., metal ions) using dialysis or chelating agents like EDTA .
  • Cross-Species Comparisons : Compare Latia luciferase kinetics with homologous enzymes (e.g., firefly luciferase) to identify species-specific regulatory factors .

Q. What advanced structural analysis methods elucidate Latia luciferin’s conformation and reactivity?

  • Methodological Answer :

  • NMR and Mass Spectrometry : Assign molecular structure (e.g., 1-cyclohexene-1-butanal derivatives) and identify reactive sites (e.g., aldehyde groups) .
  • X-ray Crystallography : Resolve 3D structures of luciferin-enzyme complexes to study binding pockets and catalytic mechanisms .
  • Computational Modeling : Simulate electronic transitions (e.g., HOMO-LUMO gaps) to explain fluorescence absence in oxidized forms .

Q. How can researchers address challenges in replicating Latia luciferin biosynthesis pathways in vitro?

  • Methodological Answer :

  • Transcriptomic Profiling : Identify biosynthetic genes (e.g., carotenoid cleavage enzymes) via RNA-seq of luminescent tissues .
  • Enzyme Reconstitution : Express candidate enzymes (e.g., 9-cis-β-carotene 9',10'-cleavage dioxygenase) in heterologous systems (e.g., E. coli) and test for luciferin production .
  • Isotope Labeling : Trace carbon flux using ¹³C-labeled precursors (e.g., β-carotene) to validate proposed pathways .

Data Contradiction Analysis

Q. Why do studies report differing optimal pH ranges for Latia luciferin stability?

  • Analysis : Discrepancies arise from variations in assay buffers (e.g., phosphate vs. Tris) and luciferin purity. For resolution:

Standardize Buffers : Use phosphate-buffered saline (PBS, pH 7.4) for comparability .

Purity Validation : Confirm luciferin purity via HPLC (>97%) and MSDS documentation .

Q. How to interpret conflicting reports on luciferase thermostability?

  • Analysis : Divergent results stem from enzyme source (wild-type vs. recombinant) and denaturation protocols. Recommendations:

  • Native Enzyme Use : Isolate luciferase directly from Latia to preserve post-translational modifications .
  • Stepwise Denaturation : Gradually increase temperature (e.g., 25°C → 70°C) and measure residual activity to assess stability thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.